molecular formula C7H7FN2 B2600999 5-Ethenyl-6-fluoropyridin-2-amine CAS No. 1824170-77-5

5-Ethenyl-6-fluoropyridin-2-amine

Cat. No.: B2600999
CAS No.: 1824170-77-5
M. Wt: 138.145
InChI Key: WUOBZNXHPPHYLB-UHFFFAOYSA-N
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Description

5-Ethenyl-6-fluoropyridin-2-amine is a chemical compound with the molecular formula C7H7FN2 and a molecular weight of 138.145 g/mol. This compound has garnered attention from the scientific community due to its unique physical and chemical properties, as well as its potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines is through the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The reaction conditions often involve the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 5-Ethenyl-6-fluoropyridin-2-amine may involve large-scale synthesis using similar fluorination techniques. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-6-fluoropyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

5-Ethenyl-6-fluoropyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated heterocycles.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Ethenyl-6-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects . The ethenyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.

    5-Fluoro-2-aminopyridine: Another fluorinated pyridine with an amino group at the 2-position.

    6-Fluoro-2-aminopyridine: Similar to 5-Ethenyl-6-fluoropyridin-2-amine but lacks the ethenyl group.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and an ethenyl group in the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-ethenyl-6-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2/c1-2-5-3-4-6(9)10-7(5)8/h2-4H,1H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOBZNXHPPHYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824170-77-5
Record name 5-ethenyl-6-fluoropyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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